molecular formula C10H15N3O2 B7484622 1-Methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

1-Methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No.: B7484622
M. Wt: 209.24 g/mol
InChI Key: WBAZBPMBDLSPCX-UHFFFAOYSA-N
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Description

1-Methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a pyrazole-derived carboxamide featuring a methyl group at the pyrazole ring’s 1-position and a tetrahydrofuran-2-ylmethyl substituent on the carboxamide nitrogen. This compound’s structure combines a heterocyclic pyrazole core with a polar tetrahydrofuran (THF) moiety, which may enhance solubility and bioavailability compared to purely aromatic analogs.

Properties

IUPAC Name

1-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13-5-4-9(12-13)10(14)11-7-8-3-2-6-15-8/h4-5,8H,2-3,6-7H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAZBPMBDLSPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with tetrahydrofuran moieties. The structure consists of a pyrazole ring substituted with a methyl group and a tetrahydrofuran side chain, which may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1-methylpyrazole, including 1-Methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide, exhibit significant anticancer properties. A study focusing on hybrid molecules containing this pyrazole derivative showed potent growth inhibition against various human cancer cell lines. Specifically:

  • Cell Lines Tested : The compound was evaluated against 39 human cancer cell lines.
  • Growth Inhibition : It demonstrated notable growth inhibitory activities, particularly against lung cancer cell lines (e.g., NCI-H23) in xenograft mouse models without critical toxicity .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory pathways, including tumor necrosis factor-alpha (TNF-α) production:

  • Mechanism : It acts by interfering with the signaling pathways involved in inflammation, such as the p38 mitogen-activated protein kinase (MAPK) pathway.
  • In Vitro Studies : Results indicated significant inhibition of TNF-α release in stimulated human monocytic cells .

Case Studies and Research Findings

Study Findings Methodology
Study 1Demonstrated growth inhibition in NCI-H23 cell line with minimal toxicityXenograft mouse assay
Study 2Inhibited TNF-α production in THP1 cellsIn vitro assays
Study 3Evaluated binding affinity to colchicine site on tubulinDocking simulations

The biological activity of 1-Methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is attributed to its ability to bind to specific targets within cells:

  • Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 1-Methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide. A structure–activity relationship (SAR) study indicated that modifications in the pyrazole structure could significantly enhance growth inhibition against various cancer cell lines. Specifically, compounds with a similar structure exhibited up to 80-fold higher activity against human lung cancer cells compared to traditional treatments .

Table 1: Antitumor Activities of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
1-Methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamideNCI-H23 (Lung)TBD
Hybrid Acetogenin with PyrazoleNCI-H230.25
Traditional Chemotherapy AgentNCI-H2320

Neurological Applications

The compound has also been investigated for its neuroprotective effects. Research indicates that pyrazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as Parkinson's disease and Alzheimer's disease. The tetrahydrofuran component is believed to facilitate blood-brain barrier penetration, enhancing the neuroactive properties of the pyrazole core .

Case Study Example: Neuroprotective Effects
A recent study demonstrated that a related pyrazole derivative improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid-beta accumulation and promoting neurogenesis .

Synthesis and Characterization

The synthesis of 1-Methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide typically involves a multi-step process starting from readily available precursors. The reaction conditions are optimized to achieve high yields with minimal byproducts. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Structural Insights :

  • THF vs.
  • Functional Group Impact : The nitro group in HR440623 may confer electrophilic reactivity, whereas the methoxy group in the 3-chlorophenyl analog could influence hydrogen-bonding interactions.

Key Observations :

  • Sulfonamide derivatives (e.g., ) require specialized sulfonating agents, whereas carboxamides like the target compound utilize more straightforward amide coupling.

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